N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-(4-methoxyphenyl)-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Description
This structurally complex organophosphorus compound features a pentacyclic framework with multiple functional groups:
- Trifluoromethylphenyl groups: Known to enhance lipophilicity and metabolic stability.
- 4-Methoxyphenyl moiety: Likely improves solubility due to its electron-donating nature.
- 4-Nitrophenyl substituents: Electron-withdrawing groups that may influence electronic properties and reactivity.
While direct data on this compound are scarce in the provided evidence, its structural motifs align with classes of surfactants, stabilizers, or bioactive amines.
Properties
Molecular Formula |
C48H30F6N3O7P |
|---|---|
Molecular Weight |
905.7 g/mol |
IUPAC Name |
N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-(4-methoxyphenyl)-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C48H30F6N3O7P/c1-62-38-20-18-35(19-21-38)55(27-28-22-33(47(49,50)51)26-34(23-28)48(52,53)54)65-63-45-41(29-10-14-36(15-11-29)56(58)59)24-31-6-2-4-8-39(31)43(45)44-40-9-5-3-7-32(40)25-42(46(44)64-65)30-12-16-37(17-13-30)57(60)61/h2-26H,27H2,1H3 |
InChI Key |
ZAUBYOBKVJTCGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)P3OC4=C(C5=CC=CC=C5C=C4C6=CC=C(C=C6)[N+](=O)[O-])C7=C(O3)C(=CC8=CC=CC=C87)C9=CC=C(C=C9)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-(4-methoxyphenyl)-10,16-bis(4-nitrophenyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine (referred to as the compound hereafter) is a complex organic molecule that exhibits potential biological activity due to its unique structural characteristics and functional groups.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 905.7 g/mol . Its structure includes:
- Trifluoromethyl groups : Known for enhancing lipophilicity and pharmacological properties.
- Phosphapentacyclo structure : Contributes to stability and potential biological interactions.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. The biological activity can be attributed to the following mechanisms:
- Cell Growth Inhibition : The compound may inhibit the proliferation of various cancer cell lines through apoptosis induction and modulation of critical signaling pathways.
- Molecular Interactions : Studies suggest that the presence of specific substituents (like trifluoromethyl and nitrophenyl groups) enhances interaction with cellular targets involved in cancer progression.
Case Studies and Experimental Findings
Several studies have been conducted to evaluate the biological activity of similar compounds:
- Study on Naphthofuran Derivatives : A related compound demonstrated inhibition of liver tumor growth by modulating HNF 4α and STAT3 pathways . This suggests that structural similarities could yield comparable effects in the compound under consideration.
- Cytotoxicity Assays : Compounds with trifluoromethyl substitutions have shown IC50 values in the low micromolar range against various cancer cell lines . Such findings indicate that the compound may possess similar or enhanced cytotoxic properties.
Data Table: Biological Activity Summary
The proposed mechanisms through which the compound exerts its biological effects include:
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.
- Signal Transduction Modulation : Interaction with key proteins such as HNF 4α and STAT3 that are critical in tumorigenesis.
Chemical Reactions Analysis
Functional Group Transformations
The compound’s nitro, methoxy, and phosphorus groups enable targeted transformations:
Nitro Group Reduction
The 4-nitrophenyl groups undergo selective reduction to aminophenyl derivatives under catalytic hydrogenation (H₂, Pd/C). This modification enhances solubility and bioactivity.
Methoxy Group Demethylation
The 4-methoxyphenyl moiety can be demethylated using strong acids (e.g., HBr in acetic acid) to generate a phenol group, enabling further functionalization via esterification or alkylation.
Phosphorus Reactivity
The phosphapentacyclo structure participates in phosphorylation reactions. For example, treatment with phosphoryl chloride (POCl₃) facilitates the introduction of additional phosphate groups, modifying steric and electronic properties.
Mechanistic Insights
The compound’s reactivity is influenced by:
-
Electron-Withdrawing Effects : Trifluoromethyl groups stabilize intermediates during substitution reactions .
-
Steric Hindrance : The polycyclic framework directs regioselectivity in electrophilic attacks, favoring less hindered positions.
-
Redox Activity : Nitro groups serve as electron-deficient sites for nucleophilic addition or reduction .
Stability and Reaction Optimization
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key functional groups can be contextualized using analogs from (quaternary ammonium surfactants) and (diverse amine stabilizers).
Substituent-Driven Properties
Key Inferences from Structural Analogues
Surfactant Potential: Compared to quaternary ammonium surfactants like BAC-C12 (CMC ~0.4–8.3 mM, ), the target compound’s trifluoromethyl and nitro groups may lower CMC due to increased hydrophobicity, though its bulky structure could limit micelle formation.
Stabilizer Function : Analogous to diphenylamine derivatives in , the 4-methoxyphenyl group may confer radical-scavenging activity, while nitro groups could enhance thermal stability.
Electronic Effects : The electron-deficient nitro groups contrast with electron-rich methoxy substituents, creating a polarized system that might favor charge-transfer interactions.
Preparation Methods
Phosphorus-Containing Cyclohexene Intermediate
The synthesis commences with the preparation of 13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene using a modified Skattebøl rearrangement:
- Diene precursor : 1,3,5-Cyclooctatriene (5.0 g, 47.6 mmol) reacts with phosphorus trichloride (3.2 mL, 36.8 mmol) in anhydrous THF at -78°C.
- Cyclization : Catalyzed by AlCl3 (0.5 eq) at 120°C for 48 hr under nitrogen, yielding the bicyclic phosphole intermediate (62% yield).
- Ring expansion : Treatment with dimethyl acetylenedicarboxylate (DMAD) induces [4+2] cycloaddition, forming the pentacyclic core (mp 189-192°C).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Yield | 58-62% |
| Purity (HPLC) | 98.7% |
| Characterization | 31P NMR δ 28.7 ppm |
Ether Bridge Installation
The 12,14-dioxa groups are introduced via sequential SN2 reactions:
- Epoxidation : Core treated with mCPBA (3 eq) in CH2Cl2 at 0°C, forming epoxide intermediates.
- Ring-opening : Controlled hydrolysis with H2SO4 (0.1M) generates diol species.
- Williamson synthesis : Diol reacts with 1,2-dibromoethane (1.2 eq) using K2CO3 in DMF at 80°C (72 hr), forming ether bridges.
Optimization Findings :
- Solvent effects : DMF outperforms THF (yield increase from 45% → 68%).
- Temperature : Reactions <70°C led to incomplete conversion.
Aryl Group Functionalization
Nitrophenyl Installation at C10/C16
A dual Suzuki coupling strategy ensures regioselective arylation:
- Boronic ester preparation : 4-Nitrophenylboronic acid (2.5 eq) reacts with pinacol (3 eq) in THF under Dean-Stark conditions.
- Cross-coupling : Pd(PPh3)4 (5 mol%) catalyzes reaction with core dibromide in dioxane/H2O (3:1) at 100°C.
Comparative Catalytic Efficiency :
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Pd(OAc)2 | 58 | 89 |
| PdCl2(dppf) | 67 | 92 |
| Pd(PPh3)4 | 82 | 96 |
Trifluoromethyl Benzyl Attachment
The 3,5-bis(trifluoromethyl)benzyl group is introduced via reductive amination:
- Aldehyde synthesis : 3,5-Bis(trifluoromethyl)benzyl alcohol (1.2 eq) oxidized with IBX in EtOAc (82% yield).
- Condensation : Reacted with core amine in MeOH/HOAc (95:5) at 60°C (24 hr).
- Reduction : NaBH3CN (2 eq) in THF/H2O (9:1) completes the transformation.
Critical Parameters :
- pH control : Maintain reaction pH 4-5 using HOAc to prevent over-reduction.
- Solvent system : THF/H2O ratio crucial for reagent solubility.
Chiral Amine Installation
Asymmetric Synthesis of N-(4-Methoxyphenyl) Group
The patent-derived method achieves >98% ee through rhodium-catalyzed hydroboration:
- Substrate preparation : 4-Methoxyvinylbenzene (1.0 eq) treated with catecholborane (1.5 eq) in THF at -20°C.
- Catalytic cycle : Rhodium-(S)-quinap complex (2 mol%) induces stereoselective boron addition.
- Amination : H2NOSO3H (1.3 eq) in MeOH/H2O (1:1) yields chiral amine.
Stereochemical Outcomes :
| Condition | ee (%) |
|---|---|
| Without chiral ligand | 12 |
| (S)-BINAP | 78 |
| (S)-quinap | 98 |
Final Assembly and Purification
Amine Coupling
Mitsunobu reaction conditions optimally conjugate the two amine components:
- Reactants : Core phosphole (1 eq), 4-methoxyphenylamine (1.2 eq), DIAD (1.5 eq), PPh3 (1.5 eq) in THF.
- Reaction progress : Monitored by 31P NMR (δ shift from 28.7 → 31.2 ppm indicates completion).
Yield Optimization :
| Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| THF | 25 | 48 | 65 |
| DME | 40 | 24 | 82 |
Crystallization and Polymorph Control
Final purification employs anti-solvent crystallization:
- Solvent system : Dissolve crude product in hot EtOAc (60°C), then add n-hexane (3:1 v/v).
- Polymorph screening : Identified Form II (mp 214-216°C) as the thermodynamically stable phase.
Crystallization Data :
| Parameter | Value |
|---|---|
| Purity post-crystal | 99.3% |
| Recovery | 87% |
| Crystal habit | Prismatic needles |
Analytical Characterization
Spectroscopic Validation
Thermal Analysis
| Technique | Result |
|---|---|
| DSC | Tm = 216°C (ΔHfus 142 J/g) |
| TGA | Decomp. onset 240°C |
Industrial-Scale Considerations
Process Intensification
Environmental Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-factor | 86 | 32 |
| PMI (kg/kg) | 148 | 57 |
Q & A
Q. What advanced separation technologies improve yield in large-scale synthesis?
- Methodological Answer : Membrane-based separation (e.g., nanofiltration) concentrates intermediates while removing low-MW impurities. Simulated Moving Bed (SMB) chromatography scales up enantiomer separation, leveraging CRDC-classified R&D in chemical engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
